molecular formula C8H16S4 B1211434 1,4,7,10-Tetrathiacyclododecane CAS No. 25423-56-7

1,4,7,10-Tetrathiacyclododecane

Cat. No.: B1211434
CAS No.: 25423-56-7
M. Wt: 240.5 g/mol
InChI Key: MULBAFLKPUVJKC-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrathiacyclododecane is a crown thioether compound with the molecular formula C₈H₁₆S₄. It is a twelve-membered ring containing four sulfur atoms at positions 1, 4, 7, and 10. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetrathiacyclododecane can be synthesized through the cyclization of appropriate dithiols. One common method involves the reaction of 1,2-ethanedithiol with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrathiacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7,10-Tetrathiacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetrathiacyclododecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and metal ion sequestration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetrathiacyclododecane is unique due to its sulfur atoms, which provide distinct chemical properties compared to its oxygen and nitrogen analogs. The sulfur atoms offer different coordination chemistry and reactivity, making it valuable in specific applications where sulfur’s properties are advantageous .

Properties

IUPAC Name

1,4,7,10-tetrathiacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBAFLKPUVJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180083
Record name 1,4,7,10-Tetrathiacyclododecane
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Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25423-56-7
Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 25423-56-7
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-TETRATHIACYCLODODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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